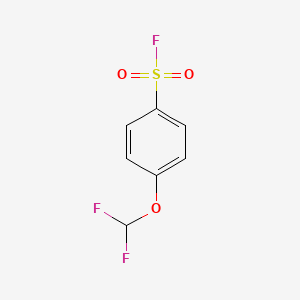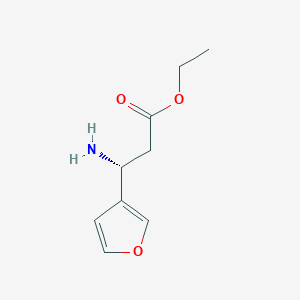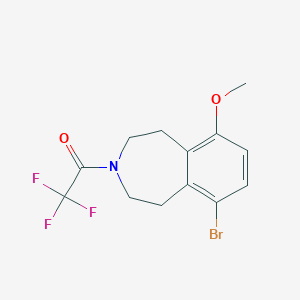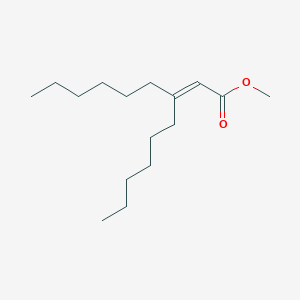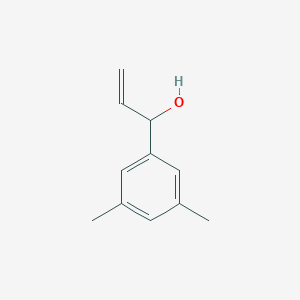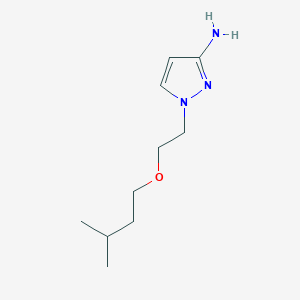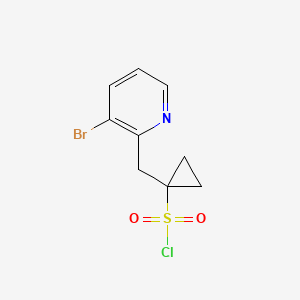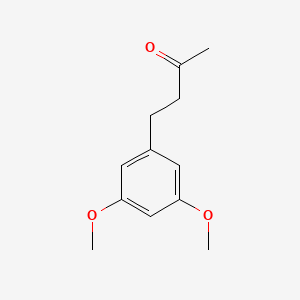
n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine: is a compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an ethanamine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine typically begins with commercially available starting materials such as 4-(pyrrolidin-1-yl)benzaldehyde and ethanamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups on the benzyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
- The compound has potential applications in the study of biological systems, particularly in understanding the interactions of pyrrolidine-containing compounds with biological targets.
Medicine:
- Due to its structural features, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry:
- In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways:
- The mechanism of action of n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets.
- The compound may modulate biological pathways by acting as an agonist or antagonist, depending on its structural modifications and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
n-(4-(Pyrrolidin-1-yl)benzyl)methanamine: Similar structure but with a methanamine moiety instead of ethanamine.
n-(4-(Pyrrolidin-1-yl)phenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.
n-(4-(Pyrrolidin-1-yl)benzyl)propanamine: Similar structure but with a propanamine moiety instead of ethanamine.
Uniqueness:
- n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine is unique due to the specific combination of the pyrrolidine ring, benzyl group, and ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-14-11-12-5-7-13(8-6-12)15-9-3-4-10-15/h5-8,14H,2-4,9-11H2,1H3 |
InChI-Schlüssel |
JPBBHGMPVDOOMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC=C(C=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


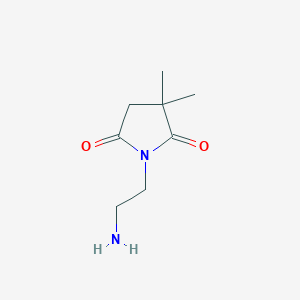
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
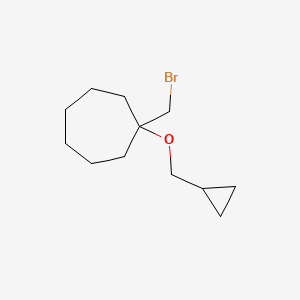
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
